AChE Inhibitory Potency: Velnacrine vs. Tacrine (Parent Compound) — In Vitro IC50 Comparison
Velnacrine inhibits human acetylcholinesterase (AChE) with an IC50 of 3.27 μM, representing approximately 10-fold lower potency than the parent compound tacrine, which inhibits human AChE with an IC50 of approximately 0.32 μM (320 nM) when assayed under comparable in vitro conditions [1]. This potency differential is consistent with the original characterization by Shutske et al. (1989), which reported that the 1-hydroxylation of the tetrahydroacridine ring — the sole structural difference between tacrine and velnacrine — substantially attenuates AChE inhibition while conferring reduced acute toxicity in rodent models [2]. The quantitative relationship has direct implications for interpreting pharmacodynamic contributions in any experimental system where tacrine is administered and partially metabolized to velnacrine in situ.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.27 μM (3,270 nM) for human AChE |
| Comparator Or Baseline | Tacrine: IC50 = 0.32 μM (320 nM) for human AChE [1]; also reported as 109 nM [MedChemExpress] and 77–320 nM range depending on assay conditions |
| Quantified Difference | Approximately 10.2-fold lower potency (velnacrine relative to tacrine), based on 3.27 μM vs. 0.32 μM |
| Conditions | In vitro enzymatic assay; human AChE; free base forms; values cited from validated commercial reference standards (MedChemExpress, ApexBT) and peer-reviewed literature [1][2] |
Why This Matters
This 10-fold potency offset is essential for correctly attributing the magnitude of AChE inhibition observed in tacrine-treated biological systems to the parent drug versus its circulating 1-hydroxy metabolite, enabling accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling and metabolite contribution deconvolution [3].
- [1] Eckroat TJ, Manross DL, Cowan SC, Mayhoub AS, Garneau-Tsodikova S. Merged Tacrine-Based, Multitarget-Directed Ligands. ACS Chem Neurosci. 2020;11(3):374-390. doi:10.1021/acschemneuro.9b00550 — reports tacrine human AChE IC50 = 320 nM. PMID: 31927983. View Source
- [2] Shutske GM, Pierrat FA, Kapples KJ, Cornfeldt ML, Szewczak MR, Huger FP, Bores GM, Haroutunian V, Davis KL. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. J Med Chem. 1989;32(8):1805-1813. doi:10.1021/jm00128a024. PMID: 2754707. View Source
- [3] Puri SK, Hsu RS, Ho I, Lassman HB. Single dose safety, tolerance, and pharmacokinetics of HP 029 in healthy young men: a potential Alzheimer agent. J Clin Pharmacol. 1989;29(3):278-284. doi:10.1002/j.1552-4604.1989.tb03328.x. PMID: 2723116. View Source
